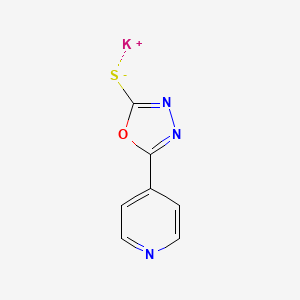

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate

Description

Properties

IUPAC Name |

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZYNQUVLZHCGL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate typically involves the reaction of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol with potassium hydroxide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate undergoes various chemical reactions, including:

Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or organic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted pyridine derivatives.

Complexation: Metal coordination complexes.

Scientific Research Applications

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Its luminescent properties make it useful in imaging and diagnostic applications.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can catalyze the oxygen-independent regioselective hydroxylation of sterols .

Comparison with Similar Compounds

Similar Compounds

5-(4-Pyridyl)-1,3,4-oxadiazol-2-thiol: Similar structure but lacks the potassium thiolate group.

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a carboxylate group instead of a thiolate group.

Uniqueness

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a potassium thiolate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound that has garnered attention for its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring , an oxadiazole ring , and a potassium thiolate group . This combination results in distinct chemical properties that are advantageous for various biological applications. The compound's molecular formula is with a molecular weight of 201.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to altered metabolic pathways.

- Receptor Interaction : It may activate or inhibit receptors involved in cellular signaling pathways.

- Antioxidant Activity : The thiolate group contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| 5b | U-937 | <10 | Cell cycle arrest at G0-G1 phase |

| This compound | CEM-13 | Sub-micromolar | Enzyme inhibition and receptor modulation |

These studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of p53 and caspase pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown activity against various strains of bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis (Mtb) | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Candida albicans | 0.25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Study on Anticancer Activity

A notable study explored the effects of this compound on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound led to significant cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptotic cells following treatment, correlating with elevated levels of pro-apoptotic factors like p53 .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. The study reported that this compound exhibited potent activity against resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, reacting 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol with NaOH in ethanol under reflux (1 hour), followed by addition of ethyl chloroacetate and further reflux (4 hours). Recrystallization using ethanol-water (4:1) yields the product (62% yield, m.p. >375°C) . Ensure purity via HPLC or NMR (e.g., ¹H/¹³C NMR for functional group verification) and elemental analysis.

Q. What crystallization conditions and structural characterization methods are recommended for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for visualization . Crystallize in methanol or ethanol, with slow cooling to promote crystal growth. For example, monoclinic systems (space group P2₁/c) with cell parameters a = 12.3541(8) Å, b = 14.3818(10) Å, c = 7.3757(5) Å, β = 96.471(2)° have been reported for related oxadiazole derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow standard laboratory safety protocols: use gloves, goggles, and fume hoods. Avoid inhalation or skin contact. Store in a cool, dry place away from oxidizing agents. Safety data sheets (SDS) for analogous thiolates recommend monitoring for sulfur-based decomposition products (e.g., H₂S) .

Advanced Research Questions

Q. How does this compound act as a sulfur-transfer reagent in catalytic disulfide synthesis?

- Methodological Answer : It facilitates copper-catalyzed coupling of aryl/alkyl halides to disulfides. Use 20 mol% Cu catalyst (e.g., CuI) and DMF as solvent at 100°C for 6–12 hours. The oxadiazole-thiolate acts as a ligand and sulfur donor, achieving yields >80% for diaryl disulfides . Optimize reaction stoichiometry (1:2 halide:thiolate ratio) and confirm products via GC-MS or LC-MS.

Q. What is its potential as a ligand in metal complexes for optoelectronic materials?

- Methodological Answer : The oxadiazole-thiolate moiety can coordinate to transition metals (e.g., Pt) for near-infrared (NIR) emitters. Synthesize complexes by reacting with PtCl₂ in dimethylformamide (DMF) at 80°C for 24 hours. Characterize via UV-Vis (λₐbs ~700 nm) and electroluminescence (EL) in OLED devices (e.g., λEL = 704 nm, external quantum efficiency ~8.86%) .

Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on sulfur and nitrogen atoms. Molecular docking (AutoDock Vina) can simulate interactions with enzymes or metal centers . Compare HOMO-LUMO gaps to experimental redox potentials for catalytic activity validation.

Q. How to address discrepancies in synthetic yields reported across studies?

- Methodological Answer : Variables like solvent purity, reflux time, and stoichiometry impact yields. For example, extended reflux (6 hours vs. 4 hours) may degrade the product. Replicate conditions from and , then optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, molar ratios).

Q. What are its stability profiles under acidic/basic conditions?

- Methodological Answer : Test stability by incubating the compound in buffers (pH 3–10) at 25°C for 24 hours. Monitor via TLC or HPLC. Oxadiazole-thiolates are generally stable in neutral/weakly basic conditions but hydrolyze in strong acids (pH <2) to form pyridine and oxadiazole fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.